4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13127467
InChI: InChI=1S/C8H7F2NO/c1-8(9,10)6-2-3-11-7(4-6)5-12/h2-5H,1H3
SMILES: CC(C1=CC(=NC=C1)C=O)(F)F
Molecular Formula: C8H7F2NO
Molecular Weight: 171.14 g/mol

4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde

CAS No.:

Cat. No.: VC13127467

Molecular Formula: C8H7F2NO

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde -

Specification

Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
IUPAC Name 4-(1,1-difluoroethyl)pyridine-2-carbaldehyde
Standard InChI InChI=1S/C8H7F2NO/c1-8(9,10)6-2-3-11-7(4-6)5-12/h2-5H,1H3
Standard InChI Key ATZDVAOKKUHFNH-UHFFFAOYSA-N
SMILES CC(C1=CC(=NC=C1)C=O)(F)F
Canonical SMILES CC(C1=CC(=NC=C1)C=O)(F)F

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is C₈H₇F₂NO, with a molecular weight of 171.14 g/mol. Its structure combines a pyridine backbone with two distinct functional groups:

  • Aldehyde group (CHO): Positioned at the 2-position, this group is highly reactive, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a precursor for further derivatization.

  • 1,1-Difluoroethyl group (CF₂CH₃): Located at the 4-position, this group introduces electronegativity and lipophilicity, which can enhance metabolic stability in bioactive molecules.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde
Molecular FormulaC₈H₇F₂NO
Molecular Weight171.14 g/mol
Canonical SMILESO=CC1=NC=CC(=C1)C(C)(F)F
InChI KeyMHZGIYDGBDGRQO-UHFFFAOYSA-N

The presence of fluorine atoms creates a strong dipole moment, influencing the compound’s solubility and reactivity. The aldehyde group’s electrophilic nature makes it amenable to nucleophilic additions, while the pyridine ring provides a rigid aromatic framework for π-π interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde
Molecular Weight171.14 g/mol171.14 g/mol
Boiling PointEstimated 210–220°CNot reported
SolubilityModerate in polar aprotic solventsSimilar
LogP (Partition Coefficient)~1.5 (calculated)~1.5

The compound’s lipophilicity (LogP ≈ 1.5) suggests moderate membrane permeability, advantageous for drug design. Its aldehyde group’s reactivity enables conjugation with amines or hydrazines, forming imines or hydrazones, respectively.

Future Perspectives

Further studies should explore:

  • Catalytic asymmetric synthesis to access enantiomerically pure derivatives.

  • Biological screening for anticancer or antimicrobial activity.

  • Structure-activity relationships (SAR) to optimize substituent effects on target binding.

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